2-[(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
The compound 2-[(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:
- A thiazolidin-4-one core with a sulfanylidene (C=S) group at position 2 and a ketone (C=O) at position 2.
- A benzylidene substituent at position 5, modified with a 3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl group, introducing steric bulk and electron-withdrawing effects.
While direct synthesis data for this compound are absent in the provided evidence, analogous pathways (e.g., thia-Michael addition and cyclization of thiosemicarbazones with acetylenedicarboxylates) are documented for structurally related thiazolidinones . The 2,4-dichlorophenyl and methoxy substituents likely influence reactivity, crystallinity, and biological interactions.
Properties
IUPAC Name |
2-[(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO5S2/c1-27-15-5-2-11(7-17-19(26)23(9-18(24)25)20(29)30-17)6-16(15)28-10-12-3-4-13(21)8-14(12)22/h2-8H,9-10H2,1H3,(H,24,25)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZHSYVUNVXNKD-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by its complex molecular structure, which includes a thiazolidinone ring and multiple substituents that may influence its biological activity. The presence of the 2,4-dichlorophenyl and methoxy groups is particularly noteworthy as these modifications can enhance the compound's lipophilicity and bioactivity.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Formula | C17H17Cl2N1O3S1 |
| Molecular Weight | 393.29 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Effectiveness : In studies comparing similar thiazolidinone derivatives, some compounds demonstrated bactericidal effects against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation pathways.
- Cell Lines Tested : Studies have utilized various cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer).
- Results : Compounds within this class have shown to reduce cell viability significantly at certain concentrations while sparing normal cells .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, compounds with similar structures have been investigated for their anti-inflammatory effects.
- Inflammation Models : Various in vitro models have been employed to assess the anti-inflammatory activity through cytokine modulation.
- Findings : Some derivatives have been shown to downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activities of thiazolidinone derivatives similar to this compound:
Study 1: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of thiazolidinones revealed that certain derivatives exhibited a strong bactericidal effect against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria .
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 15 |
| Compound C | Pseudomonas aeruginosa | 18 |
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects on normal L929 cells compared to cancerous A549 cells. The results indicated selective toxicity towards cancer cells while maintaining normal cell viability .
Table 2: Cytotoxicity Results
| Dose (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 100 | 95 | 70 |
| 200 | 90 | 50 |
| 300 | 85 | 30 |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. Its thiazolidinone structure is known to exhibit significant biological activities, which can be attributed to its ability to interact with various biological targets.
Case Studies
- Anticancer Activity : Research has shown that thiazolidinone derivatives can inhibit tumor growth in various cancer cell lines. A study demonstrated that a related compound exhibited cytotoxic effects against breast cancer cells through apoptosis induction.
Antimicrobial Properties
Thiazolidinones have been explored for their potential as antimicrobial agents. The presence of the dichlorophenyl and methoxy groups enhances their efficacy against a range of bacterial strains.
Case Studies
- Bacterial Inhibition : In vitro studies have indicated that derivatives of this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.
Anti-inflammatory Effects
Research indicates that thiazolidinone derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory medications.
Case Studies
- Inflammation Models : Experimental models of inflammation have shown that compounds similar to the one reduce markers of inflammation, indicating their therapeutic potential.
Drug Design and Development
The unique structure allows for modifications that can enhance bioavailability and reduce toxicity. Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of these compounds.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituents on Benzylidene Ring | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Spectral Data (IR, NMR) |
|---|---|---|---|---|---|
| Target Compound | 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxyphenyl | ~535.3* | Not reported | Not reported | Predicted: C=O ~1730 cm⁻¹ (IR); aromatic δ 6.5–7.8 ppm (¹H NMR) |
| (4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid | 3-(2-Phenylethoxy)phenyl | 401.45 | 172–175 | 24 | C=O ~1700 cm⁻¹; thioamide (C=S) ~1250 cm⁻¹ |
| {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid | 4-Benzyloxy-3-methoxyphenyl | 417.47 | 277–280 | 73 | Aromatic protons δ 6.7–7.4 ppm (¹H NMR) |
| (5E)-5-{4-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid | 4-[(2-Chlorobenzyl)oxy]phenyl | 476.92 | Not reported | Not reported | Not available |
| {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid | Pyridin-2-ylmethylidene | 293.34 | Not reported | Not reported | log k = 1.24 (RP-HPLC); antifungal activity |
*Estimated based on molecular formula.
Key Observations:
Substituent Effects on Yield and Melting Points :
- Electron-donating groups (e.g., methoxy, benzyloxy) correlate with higher yields and melting points. For example, the benzyloxy/methoxy-substituted compound in achieved 73% yield and a high melting point (277–280°C), likely due to enhanced crystallinity from polar groups. In contrast, less polar substituents (e.g., phenylethoxy) resulted in lower yields (24%) and melting points .
- The target compound’s 2,4-dichlorophenyl group may reduce solubility but improve thermal stability, as seen in chlorinated analogues .
Lipophilicity and Bioavailability: Rhodanineacetic acid derivatives with aromatic substituents (e.g., pyridin-2-ylmethylidene) exhibit moderate lipophilicity (log k = 1.24) and potent antifungal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
